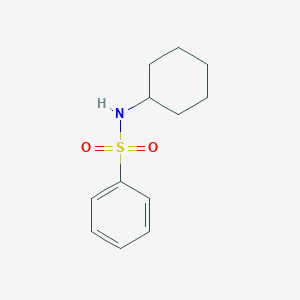

N-Cyclohexylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJGYGPIEHIQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283167 | |

| Record name | N-Cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3237-31-8 | |

| Record name | NSC30185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for N Cyclohexylbenzenesulfonamide and Its Analogues

Classical and Contemporary Synthetic Routes to N-Cyclohexylbenzenesulfonamide

The foundational methods for synthesizing this compound have been refined over time, yet the core chemical transformations remain central to its production and the creation of its analogues.

Sulfonamide Formation via Amination of Sulfonyl Chlorides

The most conventional and widely utilized method for preparing this compound is the reaction between benzenesulfonyl chloride and cyclohexylamine (B46788). researchgate.netresearchgate.net This reaction is a classic example of nucleophilic substitution at a sulfonyl center. The general mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond characteristic of sulfonamides.

This transformation is often carried out under Schotten-Baumann conditions, which involve the use of an aqueous base, such as sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.netuwo.calibretexts.org The reaction is typically heterogeneous, with the water-insoluble benzenesulfonyl chloride reacting with the amine. libretexts.org The presence of a base scavenges the HCl, driving the reaction to completion. uwo.ca The efficiency of this reaction makes it a cornerstone for producing a wide array of sulfonamide derivatives. researchgate.net The Hinsberg test, a qualitative test to distinguish between primary, secondary, and tertiary amines, relies on this very reaction with benzenesulfonyl chloride. libretexts.org

A typical laboratory preparation involves reacting benzenesulfonyl chloride with cyclohexylamine, often in the presence of a base like triethylamine (B128534) or in an aqueous basic solution, to yield this compound. nih.gov

Multi-Step Approaches to this compound Analogues

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences to introduce desired functional groups on either the aryl or the cyclohexyl moiety. These routes allow for the creation of structurally diverse molecules for various research applications. nih.gov

For instance, substituted analogues can be prepared by starting with a functionalized benzenesulfonyl chloride or a modified cyclohexylamine. One approach involves the standard sulfonylation of a pre-synthesized complex amine, such as a substituted 4-aminocyclohexanone (B1277472) derivative, with a specific arylsulfonyl chloride. nih.gov Subsequent reactions, like reductive amination, can further elaborate the structure to yield a variety of analogues. nih.gov

Another strategy involves the modification of the this compound scaffold itself. For example, an N-ethyl group was introduced onto this compound by treating it with sodium hydride and ethyl iodide in N,N-dimethylformamide to produce N-cyclohexyl-N-ethylbenzenesulfonamide. nih.gov Similarly, multi-step sequences starting from materials like 2-(3-oxobuten-1-yl)-benzenesulfonic acid salts can undergo a series of transformations including catalytic hydrogenation, conversion to the sulfonyl chloride, and subsequent reactions to build complex sulfonamide structures. These multi-step syntheses provide access to a wide range of analogues with tailored properties.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have introduced innovative and more sustainable methods for the synthesis of sulfonamides, including this compound. These novel strategies focus on improving efficiency, reducing environmental impact, and accessing new chemical reactivity.

Sustainable Synthetic Strategies: Deep Eutectic Solvent (DES) Applications

In the pursuit of greener chemical processes, Deep Eutectic Solvents (DESs) have emerged as a promising alternative to volatile organic compounds (VOCs). ua.essioc-journal.cn DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than its individual components. researchgate.netrsc.orgmdpi.com They are often biodegradable, non-toxic, and inexpensive. rsc.orgnih.gov

A sustainable, copper-catalyzed, one-pot, three-component synthesis of sulfonamides, including this compound, has been developed using a DES as the reaction medium. ua.es In this method, a triarylbismuthine, sodium metabisulfite (B1197395) (as an SO₂ source), and a nitro compound (which is reduced to the corresponding amine in situ) are reacted in a DES composed of acetylcholine (B1216132) chloride and acetamide. ua.es This process avoids the use of hazardous solvents and allows for easy removal of the bismuth by-product by precipitation with water. ua.es The DES can function not only as a solvent but also as a catalyst or promoter, for example, by activating reagents through hydrogen bonding. mdpi.com

Table 1: Synthesis of this compound in a Deep Eutectic Solvent

| Reactants | Catalyst | Solvent (DES) | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Triphenylbismuthine, Sodium Metabisulfite, Nitrocyclohexane | CuCl | Acetylcholine Chloride:Acetamide (1:2) | 80 °C | This compound | ua.es |

Photocatalytic Functionalization via Sulfonyl Radical Intermediates

Photocatalysis has opened new avenues for chemical synthesis by enabling the generation of highly reactive intermediates under mild conditions. rsc.org A recently developed strategy allows for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. acs.orgnih.gov This approach harnesses the energy of visible light to initiate radical-based transformations. researchgate.net

The methodology involves the initial conversion of a primary sulfonamide into an N-sulfonylimine. acs.orguni-muenchen.de Through a process known as energy-transfer (EnT) catalysis using a metal-free organic photocatalyst, the N-sulfonylimine is excited to a triplet state. acs.orgnih.gov This excited state undergoes fragmentation (β-scission) to generate a key sulfonyl radical intermediate and an iminyl radical. nih.govunipd.it The versatile sulfonyl radical can then participate in various reactions, such as addition to alkenes, to form new carbon-sulfur bonds and create functionalized sulfone products. acs.orgnih.gov This method is notable for its broad functional group tolerance and its applicability to both electron-deficient and electron-neutral alkenes. acs.org While not a direct synthesis of this compound itself, this technology represents a powerful tool for modifying sulfonamide-containing molecules.

Proposed Catalytic Cycle for Sulfonyl Radical Generation

Irradiation of an organic photocatalyst to its excited triplet state. nih.gov

Triplet-triplet energy transfer from the photocatalyst to an N-sulfonylimine. nih.gov

The excited N-sulfonylimine undergoes β-scission to form a sulfonyl radical and an iminyl radical. nih.govunipd.it

The sulfonyl radical adds to an alkene, followed by a hydrogen atom transfer (HAT) to yield the final sulfone product. nih.gov

Intermolecular Hydroamination for N-Alkylated Sulfonamides

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and their derivatives, including N-alkylated sulfonamides. beilstein-journals.orgd-nb.info This approach offers a direct route to couple sulfonamides with unsaturated partners like alkenes and allenes. acs.org

Catalytic systems based on various metals, including gold, iridium, and palladium, have been developed to facilitate this transformation. beilstein-journals.orgd-nb.infoacs.org For instance, a gold(I) complex has been shown to effectively catalyze the intermolecular hydroamination of allenes with sulfonamides, producing N-allylic sulfonamides with high regioselectivity and stereoselectivity under mild conditions. beilstein-journals.orgd-nb.info

More recently, light-driven methods have been developed for the anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides. nih.gov These reactions often proceed via a proton-coupled electron transfer (PCET) mechanism, where a photocatalyst (e.g., an iridium complex), a base, and a hydrogen atom donor work in concert to generate a key N-centered sulfonamidyl radical. acs.orgnih.gov This radical then adds to the alkene in an anti-Markovnikov fashion to form the desired N-alkyl sulfonamide product. This strategy avoids the need for pre-functionalized starting materials and provides a powerful tool for C-N bond formation. acs.orgnih.gov

Table 2: Examples of Catalytic Intermolecular Hydroamination with Sulfonamides

| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| (PPh₃)AuCl/AgOTf | Allenes, Sulfonamides | N-Allylic Sulfonamides | High regioselectivity, mild conditions | beilstein-journals.org, d-nb.info |

| Iridium(III) photocatalyst, base, thiol | Alkenes, Sulfonamides | N-Alkyl Sulfonamides (anti-Markovnikov) | Visible light-driven, PCET mechanism | acs.org, nih.gov |

Modified Schotten-Baumann and Meisenheimer Arylation Techniques

The synthesis of N-alkylbenzenesulfonamides, including this compound, can be achieved through a modified Schotten-Baumann reaction. This method involves the reaction of an amine with an acid chloride in the presence of a base. wikipedia.orgvedantu.comtestbook.com The "Schotten-Baumann reaction conditions" typically refer to a two-phase system of water and an organic solvent, where the base in the aqueous phase neutralizes the acid generated during the reaction. wikipedia.orgtestbook.com This reaction is widely used in organic synthesis for the commercial production of amides. wikipedia.orgvedantu.comtestbook.com For instance, the reaction of benzylamine (B48309) with acetyl chloride under these conditions yields N-benzylacetamide. wikipedia.org

A combination of a modified Schotten-Baumann reaction and Meisenheimer arylation has been utilized for the synthesis of various N-alkylbenzenesulfonamides. researchgate.net Meisenheimer arylation is a method for the N-arylation of amines and sulfonamides. nih.gov While traditional Ullmann-type conditions for N-arylation often require harsh conditions, newer methods have been developed. nih.gov One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under mild conditions and tolerates a variety of functional groups. nih.govscispace.com This transition-metal-free approach provides good to excellent yields of N-arylated products. nih.govscispace.com Both alkane- and arenesulfonamides can be efficiently N-arylated using this technique. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Investigation of Reaction Pathways through Mass Spectrometry and DFT Calculations

The fragmentation pathways of sulfonamides have been investigated using techniques like electrospray ionization-ion trap mass spectrometry (ESI-IT-MSn), quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS/MS), and Density Functional Theory (DFT) calculations. nih.gov For deprotonated amide-sulfonamides, collision-induced dissociation (CID) primarily leads to the cleavage of the S-N and C-N bonds. nih.gov This results in the formation of ion-neutral complexes, with the generation of a sulfonyl anion being a favorable pathway according to DFT calculations. nih.gov

Sequential mass spectrometry in negative ion mode (ESI(-)-MS/MS) of N-alkylbenzenesulfonamides has shown the formation of a sulfoxylate (B1233899) anion. researchgate.net DFT, a computational method, is frequently used to simulate the electronic structure of organic compounds and analyze their molecular reactivity through frontier molecular orbital (FMO) analysis. nih.govmdpi.comijcce.ac.ir The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. nih.govresearchgate.net For instance, a smaller HOMO-LUMO energy gap can indicate higher bioactivity. researchgate.net DFT calculations have been used to study the photolysis mechanism of the sulfonamide moiety, revealing that the dissociation of the S-N bond is more facile in direct photolysis compared to indirect photolysis mediated by hydroxyl radicals. researchgate.net

Table 1: HOMO, LUMO, and Energy Gap of Thiazole-Bearing Sulfonamide Analogs (eV) mdpi.com

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -8.36 | -0.46 | 7.91 |

| 2 | 7.92 | ||

| 15 | -8.38 (Highest) | ||

| 21 | -6.62 (Lowest) |

Radical Intermediate Formation in Sulfonamide Synthesis

Recent advancements in sulfonamide synthesis have explored strategies involving radical intermediates. thieme-connect.com Sulfonyl radicals can be generated from various sulfur sources like sulfinic acid and its salts. thieme-connect.com These radicals can then react with nitrogen-containing compounds to form the desired sulfonamide. thieme-connect.com For example, photoredox catalysis can generate sulfonyl radicals from N,N-disubstituted sulfamoyl chlorides. thieme-connect.com

The formation of nitrogen-centered radicals from sulfonamides has also been a subject of study. nih.gov These highly reactive species can participate in various synthetic transformations. nih.gov Evidence for the involvement of radical intermediates comes from reactions where β-sulfonyl radical elimination from α-sulfonamidoyl radicals leads to the formation of imines. nih.gov This imine-forming reaction is a characteristic of α-sulfonamidoyl radicals, regardless of how they are generated. nih.gov Furthermore, the biosynthesis of some sulfonamide antibiotics involves an oxidation-induced radical formation catalyzed by a flavin-dependent enzyme. nih.gov In this process, a nitrogen radical reacts with sulfur dioxide to form a sulfonyl radical, which then combines with another radical to form the S-N bond. nih.gov Photocatalytic methods have also been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be used in further functionalization reactions. nih.govacs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in N-Alkylation

Proton-coupled electron transfer (PCET) has emerged as a powerful mechanism for generating radical intermediates under mild conditions. nih.govnih.govacs.org PCET processes involve the concerted transfer of a proton and an electron. nih.govacs.orgprinceton.edu This mechanism allows for the homolytic activation of strong bonds, such as the N-H bond in sulfonamides, which are often difficult to break using traditional methods. nih.govnih.gov

In the context of N-alkylation, PCET enables the generation of N-centered sulfonamidyl radicals from sulfonamides. nih.govchinesechemsoc.org These radicals can then undergo intermolecular addition to unactivated alkenes, leading to the formation of a new C-N bond with anti-Markovnikov regioselectivity. nih.gov This process is often facilitated by a photocatalyst, a base, and a hydrogen atom donor. nih.gov The reaction outcomes are consistent with the intermediacy of a sulfonamidyl radical generated through PCET activation of the sulfonamide N-H bond. nih.govresearchgate.net This approach has been successfully applied to the enantioselective intramolecular hydroamination of alkenes with sulfonamides, where non-covalent interactions between the neutral sulfonamidyl radical and a chiral phosphoric acid are thought to control the stereoselectivity. chemrxiv.org Recently, a photocatalytic C-H amination strategy was developed, but a competing PCET pathway between the sulfonamide and a pyridine (B92270) byproduct was found to inhibit the reaction. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexylbenzenesulfonamide Derivatives

X-ray Crystallography Studies for Molecular Architecture Elucidation

X-ray crystallography provides the most definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. rsc.org This technique offers unparalleled insight into the molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern the crystal packing. nih.gov

Determination of Molecular Conformation and Stereochemistry

These studies confirm the connectivity of the atoms and the stereochemical nature of chiral centers, if present. The data obtained from X-ray analysis are crucial for understanding how the molecule's structure influences its physical properties and biological activity. nih.gov

Below is a table of crystallographic data for a representative derivative, N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅NO₂S |

| Molecular Weight (g/mol) | 343.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.0702 (4) |

| b (Å) | 11.1054 (5) |

| c (Å) | 18.1971 (8) |

| Volume (ų) | 1832.96 (14) |

| Z | 4 |

| Temperature (K) | 296 |

Analysis of Dihedral Angles and Ring Conformations (e.g., Chair Form of Cyclohexyl Ring)

A key finding from the X-ray crystallographic analysis of N-cyclohexylbenzenesulfonamide derivatives is the conformation of the cycloalkyl and aromatic rings. The cyclohexane (B81311) ring consistently adopts a stable chair conformation, which minimizes angular and torsional strain. nih.govvulcanchem.com This is the most energetically favorable conformation for a six-membered ring. mdpi.com

| Ring 1 | Ring 2 | Dihedral Angle (°) |

|---|---|---|

| Benzene (B151609) Ring (C1-C6) | Phenyl Ring (C14-C19) | 77.23 (7) |

| Benzene Ring (C1-C6) | Cyclohexyl Ring (mean plane) | 56.12 (9) |

| Phenyl Ring (C14-C19) | Cyclohexyl Ring (mean plane) | 55.19 (10) |

Identification of Intramolecular Interactions (e.g., C-H···O Hydrogen Bonds)

X-ray crystallography is also powerful in identifying weak intramolecular interactions, such as C-H···O hydrogen bonds, which can play a significant role in stabilizing a particular molecular conformation. sapub.org In the structure of N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, a weak intramolecular C—H···O hydrogen bond is observed. nih.gov This interaction forms a five-membered ring motif, contributing to the molecule's conformational rigidity. Similarly, studies on other derivatives show that hydrogen bonding between the sulfonamide oxygen atoms and C-H groups can stabilize the crystal lattice structure. The presence and geometry of these bonds are critical for understanding the molecule's conformational preferences. nih.govrsc.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C14—H14A···O1 | 0.97 | 2.50 | 2.863 (3) | 101 |

Comprehensive Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and assessing their purity. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues about the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Confirmation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net

¹H NMR: The proton NMR spectrum of an this compound derivative would show characteristic signals for the aromatic protons on the benzene ring, the protons of the cyclohexyl ring, and the N-H proton (if present). The aromatic protons typically appear in the range of 7.0-8.0 ppm. The cyclohexyl protons produce a complex set of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm) due to the various axial and equatorial environments. rsc.org The chemical shift of the N-H proton can be variable and is often observed as a broad singlet. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For a typical this compound derivative, distinct signals would be observed for the aromatic carbons (120-145 ppm), the carbons of the cyclohexyl ring (25-50 ppm), and any methyl carbons from substituents (around 21 ppm). rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment in the sulfonamide group. The chemical shifts are sensitive to the substituents on the nitrogen and the nature of hydrogen bonding. mdpi.com

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used for structural confirmation and purity analysis.

The exact chemical shifts and coupling patterns are used to confirm the proposed structure and assess the sample's purity by identifying signals from solvents or byproducts. libretexts.orgsigmaaldrich.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| Cyclohexyl (CH, CH₂) | 1.0 - 3.5 | |

| Sulfonamide (NH) | Variable, often broad | |

| ¹³C | Aromatic (Ar-C) | 120 - 145 |

| Cyclohexyl (C) | 25 - 50 | |

| Methyl (Ar-CH₃) | ~21 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS/MS, EI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and structural information based on its fragmentation patterns. msu.edu

Molecular Weight Verification: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight of a compound with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₇NO₂S), the expected exact mass would be precisely measured, confirming its composition. msu.edu

Fragmentation Pathway Analysis: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting pattern of fragment ions is a reproducible "fingerprint" that can be used for structural elucidation. acdlabs.comlibretexts.org For this compound, key fragmentation pathways would include:

α-cleavage: Cleavage of the C-N bond or bonds within the cyclohexyl ring adjacent to the nitrogen is a common pathway for amines and related compounds. miamioh.edunih.gov Loss of the cyclohexyl group (C₆H₁₁) would lead to a significant fragment.

Cleavage of the S-N bond: Fission of the sulfonamide bond can occur, leading to fragments corresponding to the benzenesulfonyl moiety and the cyclohexylamine (B46788) moiety.

Loss of SO₂: Ejection of a neutral sulfur dioxide molecule is a characteristic fragmentation for sulfonamides.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By irradiating a sample with infrared light, specific bonds within the molecule absorb energy and vibrate at characteristic frequencies. This absorption of energy is detected and translated into a spectrum, which provides valuable information about the molecular structure.

In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the sulfonamide group (SO₂NH), the benzene ring, and the cyclohexyl group. The positions of the absorption bands in the IR spectrum are indicative of the types of bonds and functional groups present.

Key IR Absorption Bands for this compound:

The IR spectrum of this compound exhibits several characteristic absorption bands that are crucial for its identification.

N-H Stretch: The stretching vibration of the N-H bond in the sulfonamide group typically appears as a distinct band. For this compound, this band is observed around 3246 cm⁻¹. amazonaws.com In secondary amides, such as this compound, a single N-H stretching peak is expected. orgchemboulder.com

C-H Stretches: The spectrum shows absorptions corresponding to both aromatic and aliphatic C-H stretching vibrations.

Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring typically occur at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclohexyl group are observed just below 3000 cm⁻¹, with a specific band for this compound appearing at 2932 cm⁻¹. amazonaws.comlibretexts.org

SO₂ Stretches: The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations:

Asymmetric SO₂ Stretch: This is a strong absorption band typically found in the range of 1372-1305 cm⁻¹. amazonaws.comtandfonline.com For this compound, this band is located at approximately 1318 cm⁻¹. amazonaws.com

Symmetric SO₂ Stretch: This band is also strong and is generally observed between 1174-1141 cm⁻¹. amazonaws.comtandfonline.com In this compound, it appears at about 1156 cm⁻¹. amazonaws.com The exact position of these bands can be influenced by the nature of the substituents on the sulfonamide. jst.go.jp

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically found in the 947-836 cm⁻¹ range. tandfonline.comjst.go.jp

Aromatic C=C Stretches: The carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600-1400 cm⁻¹ region. vscht.cz

The following interactive table summarizes the key IR absorption bands for this compound based on research findings.

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) for this compound | General Wavenumber Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3246 amazonaws.com | 3200 - 3600 core.ac.uk | Medium |

| Cyclohexyl (C-H) | Stretch | 2932 amazonaws.com | 2850 - 2960 libretexts.org | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1318 amazonaws.com | 1305 - 1372 amazonaws.comtandfonline.com | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1156 amazonaws.com | 1141 - 1174 amazonaws.comtandfonline.com | Strong |

| Benzene Ring (C=C) | Stretch | Not specified | 1400 - 1600 vscht.cz | Variable |

| Sulfonamide (S-N) | Stretch | Not specified | 836 - 947 tandfonline.comjst.go.jp | Medium |

Detailed Research Findings:

Studies on various N-substituted sulfonamides have provided a comprehensive understanding of their IR spectral characteristics. For instance, research on p-substituted N-phenylsulfonylbenzamides has shown that the absorption bands for the symmetric and asymmetric stretching vibrations of the SO₂ group are consistently found in specific regions. mdpi.com The electronic nature of substituents on the aromatic ring can influence the precise wavenumber of these absorptions. mdpi.com

Furthermore, the analysis of N-deuterated sulfonamide derivatives has been employed to confirm the assignment of certain vibrational modes, particularly those involving the N-H bond. jst.go.jpjst.go.jp The shift in the absorption band upon deuteration provides definitive evidence for the involvement of the N-H group in that vibration. jst.go.jp

Reactivity Profiles and Chemical Transformations of N Cyclohexylbenzenesulfonamide

N-Cyclohexylbenzenesulfonamide as a Key Synthetic Building Block

This compound and its derivatives are recognized as valuable intermediates in organic synthesis due to their versatile reactivity. They serve as foundational structures for the construction of more complex molecules, including pharmacologically significant compounds and heterocyclic systems. researchgate.net

A notable application is the use of this compound as a key building block in the synthesis of the anti-Alzheimer drug candidate BMS-299897. researchgate.net This highlights its role in constructing advanced molecular architectures for medicinal chemistry. Furthermore, derivatives like 4-Chloro-N-cyclohexylbenzenesulfonamide are employed as precursors for creating biologically active sulfur-containing heterocyclic compounds. researchgate.net

The sulfonamide group is a versatile handle for introducing nitrogen into various molecular frameworks. The oxidative addition of sulfonamides, including this compound, to substrates containing allyl groups is a powerful method for synthesizing a range of nitrogen-containing heterocycles. benthamscience.com Depending on the specific substrate and reaction conditions, this strategy can yield important cyclic structures such as aziridines, pyrrolidines, and piperazines. benthamscience.com This intramolecular cyclization of allyl sulfonamides provides a straightforward route to these valuable compound classes. benthamscience.com

Table 1: Heterocyclic Synthesis Using Sulfonamide Building Blocks This table is based on general reactions of sulfonamides as described in the literature.

| Starting Material Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Allyl Sulfonamides | Intramolecular Oxidative Cyclization | Aziridines, Pyrrolidines, Piperazines | benthamscience.com |

| O-Allylic Substrates + Sulfonamide | Oxidative Addition/Cyclization | Oxazolidines, Cyclic Amino Ethers | benthamscience.com |

| N-Allylic Substrates + Sulfonamide | Oxidative Addition/Cyclization | N-Heterocyclic compounds | benthamscience.com |

| para-Aminophenol + Benzenesulfonyl Chloride | Precursor Formation | Precursor to Sulfur-Containing Heterocycles | researchgate.net |

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Moiety

The reactivity of the sulfonamide group in this compound is characterized by its dual electronic nature, allowing it to participate in both nucleophilic and electrophilic reactions. nih.govrsc.org

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide moiety possesses a lone pair of electrons, making it a nucleophilic center. saskoer.ca This allows for reactions such as alkylation or arylation upon deprotonation of the N-H bond. The acidity of this proton enables the formation of a sulfonamide anion, a potent nucleophile that can react with various electrophiles. This reactivity is fundamental to many synthetic transformations involving sulfonamides. google.com

Electrophilic Reactivity: Conversely, the sulfur atom in the sulfonamide group is highly electrophilic. saskoer.ca This is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. This electrophilicity makes the sulfur atom susceptible to attack by a wide range of nucleophiles. rsc.org For instance, the sulfonamide bond can undergo hydrolysis under strong acidic or basic conditions, where a nucleophile (such as a hydroxide (B78521) ion or water) attacks the electrophilic sulfur center. Studies on similar structures, like N-fluorobenzenesulfonimide, show that hard nucleophiles, which include many oxygen and nitrogen-based reagents, preferentially attack the sulfur atom. rsc.org

Table 2: Reactivity of the Sulfonamide Moiety

| Reactive Center | Character | Type of Reaction | Reactant Type | Reference |

|---|---|---|---|---|

| Nitrogen Atom | Nucleophilic | Alkylation, Arylation | Electrophiles (e.g., alkyl halides) | google.com |

| Sulfur Atom | Electrophilic | Nucleophilic Substitution, Hydrolysis | Nucleophiles (e.g., H₂O, OH⁻) | rsc.org |

Oxidation and Reduction Pathways of this compound

In organic chemistry, oxidation generally involves an increase in the number of bonds to heteroatoms (like oxygen) and/or a decrease in bonds to hydrogen, while reduction involves the opposite. libretexts.orgpraxilabs.com this compound can undergo oxidation or reduction at several sites, although the sulfonamide group itself is relatively stable.

Oxidation: The benzene (B151609) ring and the cyclohexyl ring are potential sites for oxidation under strong oxidizing conditions. For instance, alkyl chains attached to a benzene ring can be oxidized to a carboxylic acid group using reagents like hot acidic potassium permanganate. libretexts.org While this compound lacks a simple alkyl side-chain, harsh oxidation could potentially lead to degradation of the rings. The sulfonamide moiety itself can participate in oxidation processes, though this is less common than reactions at the hydrocarbon portions of the molecule. smolecule.com

Reduction: The sulfonamide group is generally resistant to many common reducing agents, a property that makes it useful as a protecting group in multi-step syntheses. However, functional groups attached to the aromatic ring can be readily reduced. For example, if a nitro group were present on the benzene ring of an this compound derivative, it could be selectively reduced to an amino group using agents like hydrogen gas with a catalyst or various metals in acid. libretexts.org This transformation converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties. libretexts.org

Table 3: Potential Redox Reactions on this compound Derivatives

| Reaction Type | Molecular Site | Typical Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Alkyl side-chain on benzene ring | Hot KMnO₄, H⁺ | Carboxylic Acid | libretexts.org |

| Reduction | Nitro group on benzene ring | H₂, Catalyst (e.g., Pd/C); or Zn, HCl | Amino Group | libretexts.org |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful transformations that form cyclic compounds from two or more unsaturated molecules. kharagpurcollege.ac.in While this compound itself is not a typical diene or dienophile for common cycloadditions like the Diels-Alder reaction, sulfonamides can participate in related heterocyclization reactions that are mechanistically similar to cycloadditions. benthamscience.com

A key example is the oxidative addition of sulfonamides to olefins (alkenes). benthamscience.com These reactions can lead to the formation of aziridines, which is the result of a formal [2+1] cycloaddition of a nitrene equivalent (derived from the sulfonamide) to a C=C double bond. benthamscience.com Furthermore, intramolecular versions of these reactions, using substrates that contain both an allyl group and a sulfonamide, are a primary method for constructing larger nitrogen-containing rings like pyrrolidines and piperidines. benthamscience.com The specific outcome of these reactions—whether they yield linear adducts or cyclized products—depends heavily on the oxidant, solvent, and the structure of the reactants. benthamscience.com

Although direct participation of this compound in concerted [4+2] or [3+2] cycloadditions is not extensively documented, its ability to act as a nitrogen source in oxidative cyclizations showcases its utility in forming heterocyclic rings through stepwise or formal cycloaddition pathways. benthamscience.comresearchgate.net

Table 4: Heterocyclization via Oxidative Addition of Sulfonamides This table illustrates general cycloaddition-type reactions involving sulfonamides.

| Reactant Types | Key Reagent | Reaction Pathway | Example Product Type | Reference |

|---|---|---|---|---|

| Sulfonamide + Olefin | Oxidant (e.g., t-BuOI) | Intermolecular Aziridination | N-Sulfonylaziridine | benthamscience.com |

| Allyl Sulfonamide | Oxidant | Intramolecular Aminohalogenation/Cyclization | Substituted Pyrrolidines/Piperidines | benthamscience.com |

| Allyl Ether + Sulfonamide | Oxidant | Intermolecular Aminoetherification | Linear or Cyclic Amino Ethers | benthamscience.com |

Influence of Reaction Conditions on this compound Transformations (e.g., pH, Solvents)

The outcome of chemical transformations involving this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, pH, and the presence of catalysts can dramatically influence reaction rates, yields, and product selectivity.

Solvents: The solvent plays a critical role in the reactivity of this compound. Green chemistry initiatives have demonstrated that water can be an effective medium for the synthesis of sulfonamides. researchgate.net In other systems, deep eutectic solvents (DESs) have been shown to be highly effective, with the solvent choice being crucial for driving the reaction successfully. ua.es In photocatalytic reactions, solvent tolerance has been explored, with common organic solvents like acetonitrile, dichloromethane, and ethyl acetate (B1210297) providing good yields, while others like tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) can be less effective. acs.org

pH: The pH of the reaction medium can significantly impact transformations. The sulfonamide bond is susceptible to hydrolysis under either acidic or basic conditions. The pH also controls the protonation state of the sulfonamide nitrogen. Under basic conditions, the N-H proton can be removed, generating a more potent nucleophile for subsequent reactions. Conversely, under highly acidic conditions, protonation of the nitrogen may occur, altering its reactivity.

Other Factors: Catalysts are often essential for specific transformations. For example, copper salts have been used to catalyze the multicomponent synthesis of sulfonamides. ua.es In other cases, photocatalysts can be used to generate sulfonyl radical intermediates for late-stage functionalization reactions. acs.org The choice of specific reagents, such as coupling agents for N-alkylation or oxidizing agents for cyclization reactions, is also critical in directing the reaction toward the desired product. benthamscience.comgoogle.com

Table 5: Influence of Reaction Conditions

| Condition | Parameter | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Water | Enables "green" synthesis of sulfonamides. | researchgate.net |

| Deep Eutectic Solvents (DES) | Can significantly improve reaction yields and drive reactions. | ua.es | |

| Acetonitrile, Dichloromethane | Effective solvents for certain photocatalytic reactions. | acs.org | |

| pH | Acidic or Basic | Promotes hydrolysis of the sulfonamide bond. | |

| Basic | Deprotonates N-H, increasing nucleophilicity of the nitrogen. | google.com | |

| Catalyst/Reagent | Copper Salts | Catalyze multicomponent synthesis of sulfonamides. | ua.es |

| Oxidizing Agents | Mediate oxidative cyclization of allyl sulfonamides. | benthamscience.com |

Structure Activity Relationship Sar Studies and Rational Derivative Design

Impact of Substituent Modifications on Molecular Activity

The activity of N-Cyclohexylbenzenesulfonamide is significantly influenced by the nature and position of substituents on both the cyclohexyl and benzene (B151609) rings. These modifications can alter the molecule's steric and electronic properties, thereby affecting its interactions with biological targets.

Role of Cycloalkyl and Other Aliphatic Groups on Activity

Studies on related sulfonamide derivatives have shown that the nature of the N-substituent, whether it is a cycloalkyl or another aliphatic group, can significantly affect the molecule's activity. For instance, in the context of carbonic anhydrase inhibitors, N-cyclohexyl and N-phenyl analogs exhibit distinct steric and electronic profiles that influence their binding to the enzyme.

Furthermore, the substitution on the cyclohexyl ring itself can modulate activity. For example, the presence of a methyl(phenyl)amino group at the 2-position of the cyclohexyl ring in a related benzenesulfonamide (B165840) derivative is crucial for its biological interactions, potentially leading to antimicrobial effects and modulation of cardiovascular functions. The length and branching of aliphatic chains attached to the sulfonamide nitrogen can also influence activity, as seen in studies of other sulfonamide classes where variations in alkyl chain length showed an impact on inhibitory activities. acs.org

The flexibility and conformation of the cycloalkyl or aliphatic group are also important. The ability of the group to adopt a specific conformation can be essential for optimal interaction with a binding site.

Table 1: Impact of Cycloalkyl and Aliphatic Group Modifications on Activity

| Compound/Derivative Class | Modification | Observed Effect on Activity | Reference |

| This compound Analogs | Comparison of N-cyclohexyl vs. N-phenyl | Distinct steric and electronic profiles affecting enzyme inhibition. | |

| 4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide | Methyl(phenyl)amino substitution on cyclohexyl ring | Crucial for biological interactions, potential antimicrobial and cardiovascular effects. | |

| Diarylpyrazole-benzenesulfonamide Derivatives | Variations in alkyl chain length | Minimal impact on target activities in some series, while extension of the alkyl chain improved NAMPT inhibition in others. | acs.org |

Influence of Aromatic and Heteroaromatic Substituents on Activity

Research on various benzenesulfonamide derivatives has demonstrated the significant impact of aromatic and heteroaromatic substitutions. For instance, in a series of TASIN analogs, replacement of a 4-methoxyphenyl (B3050149) group with an unsubstituted phenyl ring led to a five-fold reduction in antiproliferative activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring.

The introduction of heteroaromatic rings can also profoundly influence activity. In the development of BET bromodomain inhibitors, the presence of an aromatic moiety on the sulfonamide nitrogen was found to be crucial for both affinity and selectivity. nih.gov Replacing a pyridine (B92270) moiety with an aliphatic ring, for instance, led to activity against non-BET proteins, indicating a loss of selectivity. nih.gov Similarly, studies on HIV inhibitors have shown that quinoline (B57606) substructures play a vital role in the anti-HIV and anti-Rev activities of benzenesulfonamide derivatives. wiley.com

The position of the substituent on the aromatic ring is also a key determinant of activity. In some series, meta-substituents like methyl and bromine were found to improve activity, while others such as methoxy, nitro, and chloro led to a complete loss of activity. nih.gov Ortho-substitution can also be beneficial, as seen with an ortho-bromo substituent providing high potency. nih.gov

Table 2: Influence of Aromatic and Heteroaromatic Substituents

| Derivative Class | Aromatic/Heteroaromatic Modification | Impact on Activity | Reference |

| TASIN Analogs | Unsubstituted phenyl vs. 4-methoxyphenyl | 5-fold reduction in antiproliferative activity. | nih.gov |

| BET Bromodomain Inhibitors | Removal of aromatic moiety from sulfonamide nitrogen | Detrimental to affinity and selectivity. | nih.gov |

| Benzenesulfonamide Quinoline Scaffolds | Presence of quinoline substructure | Crucial for anti-HIV-1 and anti-Rev activities. | wiley.com |

| Monocyclic Functionalized Arylsulfonamides | Meta-substituents (methyl, bromine) | Improved activity. | nih.gov |

| Monocyclic Functionalized Arylsulfonamides | Meta-substituents (methoxy, nitro, chloro) | Complete loss of activity. | nih.gov |

Effects of Electronic Properties (e.g., Electron-Withdrawing Groups) on Sulfonamide Acidity and Interactions

The electronic properties of substituents on the benzenesulfonamide ring play a critical role in modulating the acidity of the sulfonamide N-H group and influencing non-covalent interactions with biological targets. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the charge distribution within the molecule.

EWGs, such as nitro (-NO₂) or halogen groups, increase the acidity of the sulfonamide proton by stabilizing the resulting conjugate base through inductive effects. reddit.com This increased acidity can enhance the ability of the sulfonamide to act as a hydrogen bond donor, which is often a crucial interaction in enzyme inhibition. For example, the presence of a nitro group in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide enhances its acidity compared to unsubstituted analogs due to the strong electron-withdrawing nature of the nitro group. The presence of multiple EWGs, such as in trichloroacetic acid, further increases acidity. libretexts.org

Conversely, EDGs, like alkyl groups, decrease the acidity of the sulfonamide proton by destabilizing the negative charge on the nitrogen in the conjugate base. reddit.com This can weaken hydrogen bonding interactions with a target.

The electronic nature of substituents also influences the reactivity of the aromatic ring. EWGs deactivate the benzene ring towards electrophilic attack, while EDGs activate it. libretexts.org These effects can be critical for the molecule's metabolic stability and potential for further functionalization.

In the context of biological activity, the electronic properties of substituents can dictate the strength and nature of interactions with receptor sites. For instance, in some series of antiproliferative arylsulfonamides, strongly electron-withdrawing groups like -NO₂, -CO₂Me, or -CN were not well-tolerated, suggesting that a specific electronic profile is required for optimal activity. nih.gov

Table 3: Effect of Electronic Properties of Substituents

| Compound/Substituent | Electronic Property | Effect | Reference |

| N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide | Nitro group (EWG) | Enhances acidity of the sulfonamide. | |

| Trichloroacetic acid | Multiple chlorine atoms (EWGs) | Significantly increases acidity. | libretexts.org |

| Alkyl groups | Electron-donating | Decrease acidity. | reddit.com |

| Arylsulfonamides with -NO₂, -CO₂Me, -CN | Strongly electron-withdrawing | Not tolerated in some antiproliferative series. | nih.gov |

Stereochemical Considerations in this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of this compound derivatives. The presence of chiral centers in the cyclohexyl ring or in substituents can lead to different stereoisomers (enantiomers and diastereomers), which may exhibit distinct pharmacological and pharmacokinetic properties.

The importance of stereochemistry is well-documented in medicinal chemistry, as biological systems, such as enzymes and receptors, are chiral themselves and can differentiate between stereoisomers. uni-muenchen.de This can result in one isomer being significantly more active than another, or the isomers having different biological activities altogether.

For instance, in the development of TRPML inhibitors, the stereochemical configuration was found to be the most influential factor for biological activity. uni-muenchen.de Different isomers of the same compound acted as inhibitors or even activators of different channel subtypes. uni-muenchen.de Similarly, studies on other classes of compounds have shown that stereochemistry can significantly affect target binding and antimalarial activity, suggesting that stereoselective uptake mechanisms may be involved. nih.gov

In the context of this compound, the chair conformation of the cyclohexyl ring can create axial and equatorial positions for substituents, leading to different spatial arrangements. The absolute configuration of substituents on the cyclohexyl ring can determine how the molecule fits into a binding pocket and interacts with key residues. For example, in the synthesis of perhydroquinoxaline-based κ-opioid receptor agonists, the orientation of substituents on a cyclohexane-like ring system was crucial for receptor affinity. researchgate.net

The synthesis of single enantiomers or diastereomers is often necessary to fully characterize the pharmacological profile of a chiral drug candidate and to develop a more potent and selective therapeutic agent.

Theoretical Models for Predicting and Optimizing Structure-Activity Relationships

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used to predict and optimize the biological activity of this compound derivatives. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR models, for example, analyze the three-dimensional properties of molecules, such as their shape and electrostatic potential, to predict activity. nih.gov By aligning a set of active and inactive molecules, these models can identify the key steric and electronic features that are essential for biological activity. This information can then be used to design new molecules with enhanced potency.

These models often employ various molecular descriptors, including atomic charges, frontier molecular orbital energies (HOMO and LUMO), and other quantum chemical parameters to quantify the structural features of the molecules. nih.gov The performance of these models is typically evaluated using statistical methods like Leave-One-Out Cross-Validation (LOO-CV). nih.gov

Theoretical models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for their development. By identifying potential liabilities early in the drug discovery process, these models can help to prioritize compounds for further experimental testing.

In the context of this compound derivatives, theoretical models can be employed to:

Predict the binding affinity of new derivatives to a specific target.

Guide the selection of substituents to enhance activity and selectivity.

Provide insights into the mechanism of action at a molecular level.

Optimize pharmacokinetic properties.

The use of such computational approaches can significantly accelerate the drug discovery and development process by reducing the number of compounds that need to be synthesized and tested experimentally.

Computational Chemistry Investigations of N Cyclohexylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Cyclohexylbenzenesulfonamide and its derivatives, DFT calculations can elucidate key aspects of their molecular properties.

DFT calculations have been employed to analyze the electronic structure and reactivity of benzenesulfonamide (B165840) derivatives. For instance, in derivatives like 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide, DFT reveals that the presence of a nitro group can reduce the electron density at the sulfonamide sulfur. This is due to the nitro group's electron-withdrawing nature (a negative mesomeric or -M effect), which in turn increases the electrophilicity of the sulfur atom. Such electronic effects can significantly influence the molecule's reactivity and its interactions with other molecules.

The reactivity of N-centered radicals generated from sulfonamide precursors has also been studied using DFT. acs.org These computational studies help to rationalize the regioselectivity observed in chemical reactions, providing a theoretical basis for understanding why certain products are formed over others. acs.org Furthermore, DFT can be used to predict conformationally-dependent descriptors, which are crucial for understanding reaction rates and mechanisms. chemrxiv.org

Key parameters obtained from DFT calculations include:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually representing the regions of positive and negative potential and predicting sites for intermolecular interactions.

| Parameter | Significance | Example Application |

|---|---|---|

| Electron Density | Indicates the distribution of electrons in the molecule, highlighting nucleophilic and electrophilic centers. | Predicting sites of reaction for electrophilic or nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. | Assessing the likelihood of a chemical reaction occurring. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict intermolecular interactions. | Understanding hydrogen bonding and other non-covalent interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govmdpi.com These methods are instrumental in drug discovery and development. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For benzenesulfonamide derivatives, docking studies have been used to explore their binding to various biological targets. For example, derivatives have been docked into the active sites of enzymes like carbonic anhydrase and VEGFR-2 to understand their inhibitory activity. nih.govnih.gov The results of these studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity for the target. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can be used to assess the stability of the docked pose, investigate conformational changes in both the ligand and the protein upon binding, and estimate the binding free energy. mdpi.commdpi.com For instance, MD simulations have been used to study the interactions of benzenesulfonamide derivatives with their target proteins, confirming the stability of binding poses and identifying crucial amino acid residues involved in the interaction. nih.govcerradopub.com.br Non-equilibrium targeted MD simulations can even be used to estimate the kinetics of ligand unbinding. nih.gov

| Technique | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of the ligand to its target. mdpi.com | Binding pose, scoring function (estimated affinity), key interacting residues. mdpi.com |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-target complex over time. nih.gov | Stability of the binding pose, conformational changes, binding free energy, unbinding pathways. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govexcli.de

A QSAR study typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and quantum chemical parameters. excli.demdpi.com

Model Development: A mathematical model is built to correlate the descriptors with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. d-nb.info

For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models for their inhibitory activity against enzymes such as carbonic anhydrase. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields contribute favorably or unfavorably to the activity, guiding the design of new, more potent derivatives. nih.gov

| Component | Description | Relevance to this compound |

|---|---|---|

| Biological Activity Data | Measured activity of a series of compounds against a specific target. | Essential for building a predictive model for a desired therapeutic effect. |

| Molecular Descriptors | Numerical representations of molecular structure and properties. mdpi.com | Encode the structural features responsible for the observed biological activity. |

| Statistical Model | Mathematical equation linking descriptors to activity. wikipedia.org | Enables the prediction of activity for novel this compound derivatives. |

| Model Validation | Assessment of the model's predictive ability. d-nb.info | Ensures the reliability of the QSAR model for making predictions. |

Comparative Analysis of Computational and Experimental Data

The validation and refinement of computational models rely heavily on the comparison with experimental data. For this compound and its derivatives, this involves correlating computational predictions with results from experimental techniques.

Similarly, the binding affinities and inhibitory concentrations (e.g., IC50 values) obtained from experimental assays can be correlated with the binding energies and docking scores predicted by molecular docking and MD simulations. nih.gov A strong correlation between computational and experimental data increases the confidence in the predictive power of the computational models. Discrepancies between the two can highlight the limitations of the computational methods or suggest areas for further experimental investigation.

| Computational Data | Experimental Data | Purpose of Comparison |

|---|---|---|

| Calculated Molecular Geometry (DFT) | X-ray Crystallography Data researchgate.net | Validate the accuracy of the computational method. |

| Predicted Binding Affinity (Docking/MD) | Experimentally Measured IC50/Ki Values nih.gov | Assess the predictive power of the binding models. |

| Predicted Spectroscopic Properties (e.g., NMR, IR) | Experimentally Measured Spectra nih.gov | Aid in structure elucidation and confirm computational accuracy. |

Research Domains and Mechanistic Investigations of N Cyclohexylbenzenesulfonamide S Biological and Material Interactions in Vitro Studies

Enzyme Inhibition Mechanism Research (In Vitro)

The interaction of N-Cyclohexylbenzenesulfonamide and its derivatives with various enzymes has been a significant area of in vitro research, revealing mechanisms of inhibition that are crucial for understanding their potential therapeutic applications.

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). The primary mechanism of inhibition involves the sulfonamide group (SO2NH2) coordinating to the zinc ion (Zn2+) in the enzyme's active site. nih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle of converting carbon dioxide to bicarbonate and protons. nih.govwikipedia.org

Research on various benzenesulfonamide (B165840) derivatives has elucidated key structural features that influence inhibitory potency and selectivity against different CA isoforms. For instance, studies on quinazoline-linked benzenesulfonamides and 4-anilinoquinazoline-based benzenesulfonamides have demonstrated that modifications to the benzene (B151609) ring and the substituents attached to the sulfonamide nitrogen can lead to highly potent and selective inhibitors of various human CA isoforms (hCA I, II, IX, and XII). mdpi.comnih.gov

The inhibitory activities of benzenesulfonamide derivatives against different hCA isoforms are often presented as inhibition constants (Ki). For example, certain quinazoline (B50416) derivatives have shown Ki values in the nanomolar range against hCA II, comparable to the standard inhibitor Acetazolamide. mdpi.com Similarly, some 4-anilinoquinazoline-based benzenesulfonamides have exhibited potent inhibition of hCA II and hCA XII with Ki values in the low nanomolar range. nih.gov The selectivity of these inhibitors for tumor-associated isoforms like hCA IX and XII over the cytosolic isoforms hCA I and II is a key area of investigation for developing anticancer agents. nih.govmdpi.com

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives

| Compound/Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

|---|---|---|---|---|---|

| Quinazoline-based benzenesulfonamides | 52.8–991.7 nM | 10.8–52.6 nM | 22–99.6 nM | 5.4–25.5 nM | mdpi.com |

| 4-Anilinoquinazoline-based benzenesulfonamides | 89.4–91.2 nM | 2.4-8.7 nM | - | 30.5–93 nM | nih.gov |

| Indole-based benzenesulfonamides | 18.8–79.8 nM | 5.9-9.0 nM | 69.3 nM–1.4 µM | 36.9 nM | nih.gov |

| Sulfonamides with imide moieties | 49 to >10,000 nM | 2.4 to 4515 nM | 9.7 to 7766 nM | 14 to 316 nM | mdpi.com |

Note: Ki values represent the inhibition constant, with lower values indicating higher potency. The data represents a range of activities for different derivatives within each class.

Derivatives of this compound have been investigated as inhibitors of protein kinases, particularly those in the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. nih.gov Abnormal activation of these kinases is implicated in various cancers. nih.govd-nb.info The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

For example, pyrazolopyrimidine sulfonamides have been identified as potent inhibitors of Mer kinase, with some compounds achieving IC50 values in the nanomolar range. nih.gov These inhibitors have been shown to block Mer phosphorylation in cancer cells, leading to reduced colony formation in soft agar (B569324) assays. nih.gov The TAM receptors play a role in macrophage polarization, and their inhibition can shift macrophages from a tumor-promoting M2-like phenotype to an anti-tumor M1-like phenotype. d-nb.info

Furthermore, multitargeted kinase inhibitors that affect TAM signaling pathways have been shown to reprogram tumor-associated macrophages (TAMs). nih.govbiorxiv.org For instance, the compound BMS-794833 was found to inhibit TAM polarization by affecting multiple signaling pathways, including those involving SRC family kinases and STAT3. nih.govbiorxiv.org

Table 2: In Vitro Kinase Inhibition by Sulfonamide Derivatives

| Inhibitor Class | Target Kinase(s) | Effect | Reference |

|---|---|---|---|

| Pyrazolopyrimidine sulfonamides | Mer Kinase | Potent inhibition of kinase activity (IC50 = 1.1 nM for UNC1062) | nih.gov |

| BMS-794833 | Multiple kinases (including those in TAM pathways) | Inhibition of TAM polarization | nih.govbiorxiv.org |

A derivative of this compound, known as ML-SI3, acts as an antagonist of the TRPML (Transient Receptor Potential Mucolipin) family of calcium channels. wikipedia.orgalfa-chemistry.com These channels are located on the membranes of lysosomes and endosomes and are crucial for regulating various cellular processes, including autophagy and lysosomal trafficking. uni-muenchen.denih.gov

The mechanism of action of ML-SI3 involves blocking the channel pore, thereby preventing the flow of calcium ions from the lysosome into the cytoplasm. wikipedia.orgalfa-chemistry.com Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the channel formed by transmembrane helices S5 and S6, and the PH1 domain. alfa-chemistry.com This binding site is the same as that of the synthetic agonist ML-SA1, and ML-SI3 competitively inhibits ML-SA1-induced channel activation. alfa-chemistry.com

ML-SI3 exhibits selectivity among the TRPML isoforms, with the highest potency for TRPML1. wikipedia.orgalfa-chemistry.com Stereochemistry plays a crucial role in its activity; the (-)-trans-isomer of ML-SI3 is a more potent inhibitor of TRPML1 and TRPML2 compared to the (+)-enantiomer, which acts as an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3. nih.gov

Table 3: In Vitro TRPML Channel Inhibition by ML-SI3

| Compound | Target Channel | IC50 Value | Activity | Reference |

|---|---|---|---|---|

| ML-SI3 | TRPML1 | 4.7 µM | Antagonist | alfa-chemistry.com |

| ML-SI3 | TRPML2 | 1.7 µM | Antagonist | alfa-chemistry.com |

| (-)-trans-ML-SI3 | TRPML1 | 1.6 µM | Inhibitor | nih.gov |

| (-)-trans-ML-SI3 | TRPML2 | 2.3 µM | Inhibitor | nih.gov |

| (-)-trans-ML-SI3 | TRPML3 | 12.5 µM | Weak Inhibitor | nih.gov |

| (+)-trans-ML-SI3 | TRPML1 | 5.9 µM | Inhibitor | nih.gov |

| (+)-trans-ML-SI3 | TRPML2 | - | Activator | nih.gov |

Certain sulfonamide derivatives, such as N-Benzyl-p-toluenesulfonamide (BTS), have been identified as selective inhibitors of myosin II subfragment 1 (S1) ATPase activity in fast skeletal muscle. nih.govmedchemexpress.commedchemexpress.com The actomyosin (B1167339) ATPase cycle is fundamental to muscle contraction, and its inhibition leads to muscle relaxation.

The inhibitory mechanism of BTS involves multiple effects on the elementary steps of the ATPase cycle. nih.gov It significantly decreases the rate of phosphate (B84403) (Pi) release from the myosin-ADP-Pi complex, both in the presence and absence of actin. nih.gov Additionally, BTS weakens the binding affinity of the myosin-ADP complex to actin and reduces the rate of ADP dissociation from the actomyosin complex. nih.gov However, ATP binding to myosin and its subsequent hydrolysis are not affected by BTS. nih.gov This specific inhibition of Pi release and altered actin affinity effectively uncouples the chemical energy release from mechanical force production. nih.gov

Table 4: In Vitro Inhibition of Myosin S1 ATPase by N-Benzyl-p-toluenesulfonamide (BTS)

| Parameter | Effect of BTS | Reference |

|---|---|---|

| Acto-S1 ATPase rate | Decreased ~10-fold | nih.gov |

| Pi release rate (with actin) | Decreased >100-fold | nih.gov |

| Apparent affinity of S1.ADP for actin | Weakened (Kd increased from 7.0 to 29.5 µM) | nih.gov |

| S1.ADP dissociation rate | Decreased from 3.9 to 0.8 s-1 | nih.gov |

TRPML Calcium Channel Antagonism (TRPML1, TRPML2, TRPML3)

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial activity of sulfonamides, including derivatives of this compound, is classically attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in many bacteria. As structural analogs of para-aminobenzoic acid (PABA), they prevent the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth.

In vitro studies have evaluated the antimicrobial efficacy of various sulfonamide-containing compounds against a range of pathogens. For instance, topical pharmaceuticals containing sulfonamides have demonstrated broad-spectrum activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov The antimicrobial efficacy is often determined by measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govjppres.com The release of the active substance from its formulation can significantly impact its antimicrobial properties, with emulsion-based ointments often showing more complete release and higher antimicrobial activity compared to fatty bases. farmaciajournal.com

Newer generation tetracycline (B611298) agents, which sometimes incorporate sulfonamide-like moieties or are used in combination therapies, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. frontiersin.org

Antiproliferative Activity Mechanisms (In Vitro) and Cytotoxicity against Cancer Cell Lines

This compound derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The mechanisms underlying their cytotoxic effects are often multifaceted and can include the induction of cell cycle arrest and apoptosis.

For example, certain indole-isatin hybrids have shown potent antiproliferative activity, with some compounds being more potent than the standard drug sunitinib. nih.gov The mechanism for one of the most active compounds involved the arrest of the cell cycle in the G1 phase and a reduction in the S and G2/M phases. nih.gov This was accompanied by a dose-dependent decrease in the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition. nih.gov

Other studies have shown that sulfonamide derivatives can induce apoptosis through the mitochondrial pathway. archivesofmedicalscience.com For example, sugiol, a diterpene, induced apoptosis in ovarian cancer cells and also inhibited the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. archivesofmedicalscience.com The cytotoxicity of these compounds is often selective, with higher potency against cancer cells compared to normal cells. archivesofmedicalscience.com

Some aziridinyl galactopyranoside derivatives containing a benzenesulfonyl group have been shown to induce DNA damage, specifically bulky DNA adducts. us.es Cancer cells with deficient nucleotide excision repair (NER) pathways were found to be significantly more sensitive to the cytotoxic effects of these compounds, suggesting a potential for targeted therapy. us.es

Table 5: In Vitro Antiproliferative Activity of this compound Derivatives and Related Compounds

| Compound/Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole-isatin hybrid (5o) | Multiple | 1.69 µM | G1 cell cycle arrest, decreased Rb phosphorylation | nih.gov |

| Sugiol | SKOV3 (ovarian) | 25 µM | G0/G1 cell cycle arrest, mitochondrial apoptosis, RAF/MEK/ERK inhibition | archivesofmedicalscience.com |

| Aziridinyl galactopyranoside (AzGalp) | A549 (lung) and others | ~6-fold more cytotoxic to cancer vs. normal cells | Induces bulky DNA adducts | us.es |

| N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide | Various | Data not specified | Cytotoxic effects observed |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Agrochemical Research Applications (Non-Toxicology Aspects)

While direct, large-scale application of this compound as a primary active ingredient in non-toxicological agrochemical formulations is not extensively documented, its significance lies in the broader context of the sulfonamide functional group in agricultural science. The sulfonamide framework is a pivotal structural motif utilized in the design and synthesis of a wide array of agrochemicals, including fungicides and herbicides. acs.orglookchem.comacs.org Research focuses on using sulfonamide derivatives as foundational structures for developing new, effective, and environmentally benign agricultural products. acs.org

The primary role of compounds like this compound in this domain is often as a synthetic intermediate or a building block. acs.orgpatsnap.com Organic halides and amines, which are precursors to or derivatives of this compound, are widely used in the synthesis of agrochemicals. cymitquimica.com For instance, cyclohexylamine (B46788), a key reactant in the synthesis of this compound, is itself a component in pesticide production. lookchem.com

Modern synthetic strategies explore the late-stage functionalization of stable sulfonamides to create more complex and targeted agrochemical agents. acs.org This approach leverages the stability of the sulfonamide group, allowing it to be carried through multi-step syntheses before being converted into a final, active product. acs.org Furthermore, research into novel sulfonamide derivatives has yielded compounds with significant antifungal activity against various phytopathogenic fungi, demonstrating the continued relevance of this chemical class in the search for new crop protection solutions. acs.orgacs.org Studies have specifically investigated how different structural modifications to the sulfonamide backbone can lead to potent herbicidal activity by inhibiting essential plant enzymes like acetolactate synthase, with a focus on creating compounds that are effective yet non-toxic to other organisms. researchgate.net

Table 1: Role of Sulfonamide Structures in Agrochemical Research

| Research Area | Application/Role | Rationale | Representative Findings |

|---|---|---|---|

| Fungicide Development | Core structural framework | The sulfonamide group is a key feature in many commercial and experimental fungicides. acs.org | Novel aryl sulfonamide derivatives have shown high efficacy against phytopathogenic fungi like Valsa mali. acs.org |

| Herbicide Development | Enzyme inhibition | Sulfonamide derivatives are designed to inhibit crucial plant enzymes such as acetolactate synthase (ALS). researchgate.net | Studies show potential for developing non-toxic sulfonamides with significant herbicidal properties. researchgate.net |

| Synthetic Chemistry | Intermediate/Building block | Utilized as a stable precursor in the synthesis of more complex active ingredients. acs.orgpatsnap.com | Photocatalytic methods enable the conversion of sulfonamides into pivotal sulfonyl radical intermediates for further reactions. acs.org |

Investigation of this compound in Polymeric Material Modification Research

This compound is investigated in materials science for its role as an additive to modify and enhance the properties of polymeric materials. justdial.com Its utility stems from its chemical structure, which imparts properties such as high thermal stability. justdial.com

In polyamide resin compositions, this compound can be incorporated as an additional component to fine-tune the material's characteristics. A patent for a polyamide resin composition lists this compound among other sulfonamides as suitable additives that can be used in conjunction with the primary polymer, flame retardants, and elastomer polymers. lookchem.com The inclusion of such additives is a standard practice to achieve desired performance metrics in the final plastic product. lookchem.com